4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-(4-ethylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIDIZXVXRZWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine often involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives .
Scientific Research Applications
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals, showcasing its versatility in organic synthesis.
Biology
In biological research, 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine is studied for its interactions with various biological targets. It has been investigated for its potential antimicrobial and anticancer properties, contributing to research on cellular processes and enzyme activities.
Medicine
The compound's derivatives are explored for therapeutic applications, particularly in developing antiviral, anticancer, or anti-inflammatory drugs. Research indicates that its structural characteristics may enhance its efficacy against specific diseases.
Case Studies and Research Findings
Several studies have highlighted the potential of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine in drug discovery:
- Anticancer Activity : Research has demonstrated that derivatives of this compound can inhibit key kinases involved in tumor progression, suggesting potential use in cancer therapy.
- Antiviral Properties : Preliminary studies indicate that certain analogs may exhibit antiviral activity by targeting viral replication mechanisms.
- Cell Signaling Modulation : The compound has been shown to influence cellular signaling pathways relevant to various diseases, including diabetes and cancer.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes involved in disease processes .
Comparison with Similar Compounds
Biological Activity
4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group and a 4-ethylpiperazine moiety. This unique structure influences its interaction with biological targets, enhancing its pharmacological profile.
| Property | Description |
|---|---|
| Chemical Formula | C_{12}H_{16}ClN_{3} |
| Molecular Weight | 241.73 g/mol |
| Structure | Chemical Structure (Placeholder for actual structure) |
The biological activity of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cancer progression and other diseases. The compound has shown promise in modulating pathways related to cell signaling, apoptosis, and proliferation.
- Kinase Inhibition : Preliminary studies indicate that this compound may inhibit various kinases, including Aurora kinases, which are critical in cell cycle regulation and tumor growth .
- Receptor Binding : The compound is believed to bind to specific receptors, altering their activity and affecting downstream signaling pathways .
Anticancer Properties
Research has highlighted the potential anticancer properties of 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HOP-92 (NSCLC) | 10 | 86.28% growth inhibition at 10 µM |
| HCT-116 (Colorectal) | 10 | 40.87% growth inhibition at 10 µM |
| SK-BR-3 (Breast) | 10 | 46.14% growth inhibition at 10 µM |
These findings suggest that the compound may serve as a lead candidate for further development as an anticancer therapeutic agent .
Neuroprotective Effects
Beyond its anticancer activity, there is ongoing research into the neuroprotective effects of this compound. It is being explored for its potential in treating neurological disorders by modulating neurotransmitter systems and reducing neuroinflammation .
Case Studies
Several studies have investigated the biological activity of compounds similar to or derived from 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine:
- Study on Kinase Inhibition : A study demonstrated that derivatives of pyrimidine compounds exhibited significant inhibition of Aurora A kinase with IC50 values in the low micromolar range, suggesting potential applications in oncology .
- Antiproliferative Activity : Research involving a series of pyrimidine derivatives showed promising antiproliferative activity against multiple cancer cell lines, indicating that structural modifications can enhance biological efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
